molecular formula C17H18N4O B15114281 5-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile

5-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B15114281
M. Wt: 294.35 g/mol
InChI Key: SBSJTUOSDVHVMR-UHFFFAOYSA-N
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Description

5-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile typically involves the reaction of 3-methoxyphenylpiperazine with 2-chloropyridine-5-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 5-[4-(3-Hydroxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile.

    Reduction: Formation of 5-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-amine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as GABA receptors. It binds selectively to these receptors, causing hyperpolarization of nerve endings and resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a pyridine carbonitrile moiety makes it a versatile compound for various applications in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

5-[4-(3-methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C17H18N4O/c1-22-17-4-2-3-15(11-17)20-7-9-21(10-8-20)16-6-5-14(12-18)19-13-16/h2-6,11,13H,7-10H2,1H3

InChI Key

SBSJTUOSDVHVMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=CN=C(C=C3)C#N

Origin of Product

United States

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